

## validation of WM-3835's specificity for KAT7 over other HATs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WM-3835   |           |
| Cat. No.:            | B15607445 | Get Quote |

## WM-3835: A Comparative Guide to Its Specificity for KAT7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **WM-3835**, a known inhibitor of Lysine Acetyltransferase 7 (KAT7), also known as HBO1 or MYST2. The focus is on the validation of its specificity against other histone acetyltransferases (HATs), supported by experimental data and detailed protocols.

### Introduction to WM-3835 and KAT7

**WM-3835** is a small molecule inhibitor reported to be highly specific for KAT7, a member of the MYST family of histone acetyltransferases.[1] KAT7 plays a crucial role in chromatin modification and gene regulation by acetylating specific lysine residues on histone tails. It is a key regulator of various cellular processes, and its dysregulation has been implicated in several diseases, including cancer.[1][2][3] **WM-3835** is described as binding to the acetyl-CoA pocket of KAT7, thereby inhibiting its catalytic activity.[1]

KAT7's substrate specificity is determined by the protein complex it forms. When complexed with JADE scaffold proteins, KAT7 primarily acetylates lysines 5, 8, and 12 on histone H4 (H4K5ac, H4K8ac, H4K12ac).[2][4][5] In complex with BRPF scaffold proteins, its specificity shifts to lysine 14 on histone H3 (H3K14ac).[2][4] Treatment of cells with **WM-3835** has been



shown to reduce these specific histone acetylation marks, confirming its on-target activity.[6][7] [8]

## **Comparative Specificity of WM-3835**

A critical aspect of any potent inhibitor is its selectivity for the intended target over other related proteins. While **WM-3835** is cited as a "high-specific" inhibitor of KAT7, comprehensive public data on its half-maximal inhibitory concentration (IC50) against a broad panel of other human HATs is not readily available.

To provide a framework for evaluating its specificity, the following table presents the known inhibitory activity of **WM-3835** against KAT7 and compares it with the selectivity profile of A-485, a well-characterized inhibitor of the p300/CBP family of HATs. This illustrates the type of data required for a thorough specificity validation.

Table 1: Comparative Inhibitory Activity of HAT Inhibitors

| Histone<br>Acetyltransferase | Family   | WM-3835 IC50 (nM)             | A-485 IC50 (nM) |
|------------------------------|----------|-------------------------------|-----------------|
| KAT7 (HBO1)                  | MYST     | ~5,000 (cellular IC50)<br>[9] | >50,000         |
| KAT2A (GCN5)                 | GNAT     | Data not available            | >50,000         |
| KAT2B (PCAF)                 | GNAT     | Data not available            | >50,000         |
| KAT3A (CBP)                  | p300/CBP | Data not available            | 11              |
| KAT3B (p300)                 | p300/CBP | Data not available            | 6.8             |
| KAT5 (Tip60)                 | MYST     | Data not available            | >50,000         |
| KAT6A (MOZ)                  | MYST     | Data not available            | >50,000         |
| KAT6B (MORF)                 | MYST     | Data not available            | >50,000         |
| KAT8 (MOF)                   | MYST     | Data not available            | >50,000         |

Note: The IC50 for **WM-3835** is a cellular IC50 derived from cell viability assays, which may differ from a direct biochemical IC50. Data for A-485 is from published literature and



demonstrates high selectivity for the p300/CBP family.

## **Experimental Protocols for Specificity Validation**

To rigorously validate the specificity of a HAT inhibitor like **WM-3835**, a combination of in vitro biochemical assays and cell-based assays should be employed.

### In Vitro Radiometric HAT Assay for IC50 Determination

This biochemical assay directly measures the enzymatic activity of a panel of purified HATs in the presence of varying concentrations of the inhibitor to determine the IC50 value.

#### Materials:

- Purified recombinant human HAT enzymes (e.g., KAT7, p300, PCAF, GCN5, etc.)
- Histone substrates (e.g., recombinant histone H3 or H4, or specific peptide substrates)
- [3H]-Acetyl-CoA (radiolabeled acetyl coenzyme A)
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Inhibitor compound (WM-3835) dissolved in DMSO
- Phosphocellulose filter paper
- Scintillation fluid and scintillation counter

#### Procedure:

- Prepare serial dilutions of WM-3835 in DMSO.
- In a 96-well plate, set up the reaction mixture containing HAT assay buffer, the specific HAT enzyme, and its corresponding histone substrate.
- Add the diluted WM-3835 or DMSO (vehicle control) to the wells.
- Initiate the reaction by adding [3H]-Acetyl-CoA.



- Incubate the plate at 30°C for a predetermined time within the linear range of the enzyme activity.
- Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter paper.
- Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.
- Air-dry the filter paper and place it in scintillation vials with scintillation fluid.
- Measure the incorporated radioactivity using a liquid scintillation counter.
- Calculate the percentage of HAT inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## **Cellular Assays for On-Target Engagement**

Cell-based assays are crucial to confirm that the inhibitor engages its target in a physiological context.

Western Blot for Histone Acetylation: This method assesses the effect of the inhibitor on the levels of specific histone acetylation marks in cells.

#### Procedure:

- Culture cells (e.g., a cancer cell line with known KAT7 expression) in appropriate media.
- Treat the cells with varying concentrations of WM-3835 or DMSO for a specific duration (e.g., 4-24 hours).
- Harvest the cells and extract histones.
- Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Probe the membrane with primary antibodies specific for KAT7-mediated acetylation marks (e.g., anti-H3K14ac, anti-H4K12ac) and a loading control (e.g., anti-total Histone H3).
- Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
- · A dose-dependent decrease in the specific acetylation marks indicates on-target activity.

# KAT7 Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway involving KAT7 and the general workflow for validating a HAT inhibitor.



Click to download full resolution via product page



Caption: KAT7-mediated activation of the MAPK/ERK signaling pathway.



Click to download full resolution via product page

Caption: Workflow for validating the specificity of a HAT inhibitor.

## **Conclusion**

**WM-3835** is a valuable tool for studying the biological functions of KAT7. Its on-target effects in cells, demonstrated by the reduction of specific histone acetylation marks, are well-documented. However, to fully establish its utility as a highly specific chemical probe, a



comprehensive biochemical screen against a wide panel of other histone acetyltransferases is necessary. The experimental protocols and validation workflow outlined in this guide provide a robust framework for such an evaluation, ensuring that researchers can confidently attribute observed biological effects to the inhibition of KAT7.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The histone acetyltransferase HBO1 functions as a novel oncogenic gene in osteosarcoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. HBO1, a MYSTerious KAT and its links to cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KAT7 is a genetic vulnerability of acute myeloid leukemias driven by MLL rearrangements
  PMC [pmc.ncbi.nlm.nih.gov]
- 5. The scaffolding protein JADE1 physically links the acetyltransferase subunit HBO1 with its histone H3–H4 substrate PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-class HBO1 inhibitor WM-3835 inhibits castration-resistant prostate cancer cell growth in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone acetylation by HBO1 (KAT7) activates Wnt/β-catenin signaling to promote leukemogenesis in B-cell acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HBO1 induces histone acetylation and is important for non-small cell lung cancer cell growth PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [validation of WM-3835's specificity for KAT7 over other HATs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607445#validation-of-wm-3835-s-specificity-for-kat7-over-other-hats]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com